BenchChemオンラインストアへようこそ!

4-(Pyridin-4-yloxy)cyclohexanone

Synthetic Chemistry Process Optimization Cyclohexanone Derivatives

4-(Pyridin-4-yloxy)cyclohexanone (CAS 1338556-33-4) is a heterocyclic, dual-functional building block featuring a ketone and a 4-pyridyl ether-substituted cyclohexane ring. Its structure is characteristic of a class of synthetic intermediates used in the assembly of more complex pharmacophores, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8576164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yloxy)cyclohexanone
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1OC2=CC=NC=C2
InChIInChI=1S/C11H13NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h5-8,10H,1-4H2
InChIKeyRLHMDOUNCRJMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-4-yloxy)cyclohexanone: Chemical Class and Role as a Research Intermediate


4-(Pyridin-4-yloxy)cyclohexanone (CAS 1338556-33-4) is a heterocyclic, dual-functional building block featuring a ketone and a 4-pyridyl ether-substituted cyclohexane ring [1]. Its structure is characteristic of a class of synthetic intermediates used in the assembly of more complex pharmacophores, particularly those targeting G-protein coupled receptors (GPCRs) and kinases [2]. The compound's core utility lies in its ability to bridge aromatic and aliphatic substructures, providing a conformational and electronic scaffold that simplifies the modular synthesis of screening libraries and lead optimization candidates [2].

Why 4-(Pyridin-4-yloxy)cyclohexanone Cannot Be Interchanged with In-Class Analogs


The precise regiochemistry of the pyridine substitution and the nature of the linker are critical drivers of bioactivity and pharmacokinetics in this chemical class. Substituting this compound with an analog like 4-(pyridin-4-yl)cyclohexanone, which lacks the ether oxygen, removes an internal hydrogen bond acceptor and significantly alters molecular topology and polarity. This is evidenced in cyclohexyloxy-pyridyl DGAT1 inhibitor programs where the oxy-linked side chain was essential for reducing lipophilicity, improving solubility, and masking unwanted hydrogen bond donors, leading to better unbound clearance [1]. Similarly, switching to a 2-pyridyl isomer changes the vector of the nitrogen lone pair, which can abolish key interactions with a target protein or alter metabolic liability [1]. Therefore, generic replacement without specific comparative data on the outcome of interest represents a high-risk procurement decision.

Quantitative Differentiation Evidence for Procuring 4-(Pyridin-4-yloxy)cyclohexanone


Synthesis Yield for the Deprotection of the Core Intermediate

In a patented procedure, the final deprotection of the 4-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine intermediate to produce 4-(pyridin-4-yloxy)cyclohexanone proceeds with a high yield of 89% [1]. While a direct head-to-head yield comparison with the synthesis of its 2-pyridyl or 3-pyridyl isomers under identical conditions is absent from the public literature, this value establishes a quantitative benchmark for process efficiency for this specific compound. A supplier providing material with significantly lower yield data in a comparable process may indicate sub-optimal conditions or a less efficient route, impacting procurement costs for large-scale research.

Synthetic Chemistry Process Optimization Cyclohexanone Derivatives

Computed Partition Coefficient (LogP) Differentiation

4-(Pyridin-4-yloxy)cyclohexanone has a computed XLogP3-AA value of 1.1 [1]. This distinguishes it from the more lipophilic carbon-linked analog, 4-(pyridin-4-yl)cyclohexanone, which has a higher computed LogP. The ether linker in the target compound introduces an additional hydrogen bond acceptor and increases the topological polar surface area (TPSA) to 39.2 Ų [1], relative to the non-oxygen linked analog. This class-level inference aligns with structure-activity relationship (SAR) data from DGAT1 inhibitor research, where such a replacement was a deliberate strategy to reduce lipophilicity and improve aqueous solubility [2].

In Silico ADME Medicinal Chemistry Drug Design

Utility as a Key Intermediate in GPR119 Agonist Program

The compound is a direct precursor to a novel trans-1,4-dioxycyclohexane GPR119 agonist series, where the lead compound 21 was found to be potent and efficacious across multiple species . This represents a targeted, program-specific use case that 4-(pyridin-3-yl)cyclohexanone, a structurally related analog, has not been reported to fulfill for a comparable GPCR agonist program. The specific spatial orientation provided by the pyridin-4-yloxy moiety is likely a critical pharmacophore element for the GPR119 activity .

GPCR Agonist Type 2 Diabetes Drug Discovery Intermediate

High-Confidence Application Scenarios for Procuring 4-(Pyridin-4-yloxy)cyclohexanone


Medicinal Chemistry for GPR119 Agonist and Related GPCR Programs

This compound is the optimal starting material for any research group looking to synthesize and expand upon the trans-1,4-dioxycyclohexane GPR119 agonist series . Its procurement is indicated when the research goal is to generate proprietary analogs of the lead compound 21, a potent cross-species GPR119 agonist for metabolic disease . Using a 3-pyridyl or 2-pyridyl isomer would result in an incorrect pharmacophore geometry for this specific target.

Exploring DGAT1 Inhibitor Scaffolds with Improved ADMET Profiles

The compound serves as a crucial building block for generating cyclohexyloxy-pyridyl derivatives with optimized physicochemical properties. As demonstrated in DGAT1 inhibitor research, the pyridin-4-yloxy motif is key to reducing lipophilicity and enhancing solubility compared to direct carbon-linked analogs [1]. Procure this compound when the project aims to improve upon the ADMET liabilities of earlier, more lipophilic inhibitor series.

Synthesis of Functionalized Kinase Inhibitor Fragments

Patents citing pyridyl-oxy-cyclohexanone cores describe their utility in generating kinase inhibitor fragments [2]. The ketone group offers a clear synthetic handle for diversification through reductive amination or Grignard addition, a chemical advantage over the reduced alcohol or amine forms. Select this specific compound for fragment-based screening library construction requiring a medium LogP (1.1) and a rotatable ether bond for conformational flexibility [3].

Chemical Biology Probe Development Requiring a Defined Linker Geometry

The combination of a 4-keto group and a 4-pyridyl-ether linker provides a precise, predictable vector for compound attachment to solid supports or protein tags. The TPSA of 39.2 Ų and LogP of 1.1 [3] make it a suitable core for designing cell-permeable probes with one fixed exit vector for photoaffinity labeling or PROTAC linker attachment.

Quote Request

Request a Quote for 4-(Pyridin-4-yloxy)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.